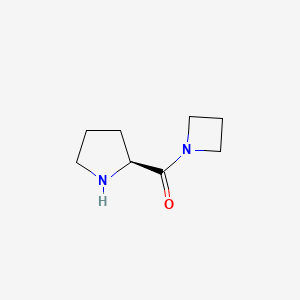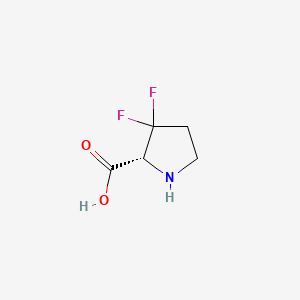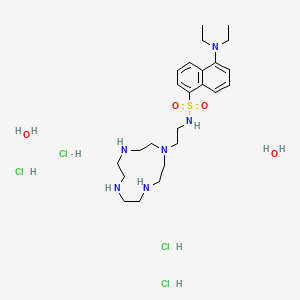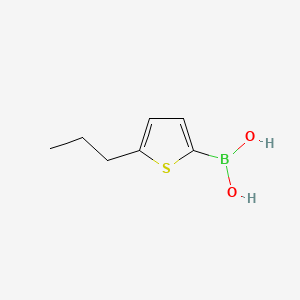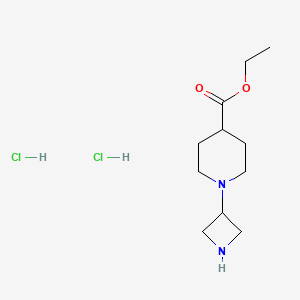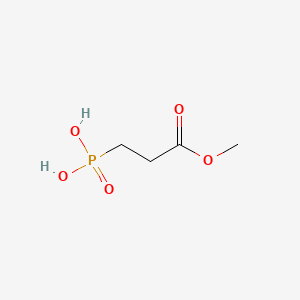
Methyl phosphonopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phosphonopropanoate is an organophosphorus compound with the molecular formula C4H9O5P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl phosphonopropanoate can be synthesized through several methods. One common route involves the reaction of methanol with 3-phosphonopropionic acid. The reaction is typically carried out at room temperature, where methanol and 3-phosphonopropionic acid are mixed and stirred for several days. The methanol is then evaporated to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl phosphonopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Methyl phosphonopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Mécanisme D'action
The mechanism of action of methyl phosphonopropanoate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable complexes with the enzyme, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
- Ethyl phosphonopropanoate
- Propyl phosphonopropanoate
- Butyl phosphonopropanoate
Comparison: Methyl phosphonopropanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to ethyl, propyl, and butyl phosphonopropanoates, the methyl derivative has a lower molecular weight and different physical properties, such as boiling and melting points. These differences can affect its suitability for various applications, making it a preferred choice in certain chemical syntheses and industrial processes .
Propriétés
IUPAC Name |
(3-methoxy-3-oxopropyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-9-4(5)2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZXLPLPOJDCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
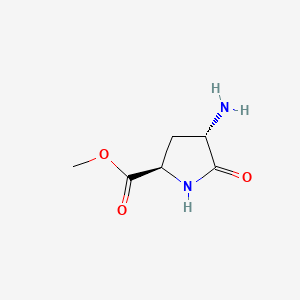
![1,3-Dioxolo[4,5-c]oxepin-4,8-imine (9CI)](/img/new.no-structure.jpg)
